7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one

Physicochemical profiling Drug-likeness Permeability prediction

7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is a fully synthetic coumarin-benzofuran hybrid with 7-OCH₃ on both rings, zero hydrogen bond donors, computed LogP 3.5–4.25, and only 3 rotatable bonds. This distinct property profile ensures superior passive permeability and eliminates phenolic glucuronidation liability compared to hydroxy analogs. Essential for systematic SAR mapping of CYP2A6 inhibition, CNS penetration screening, and protein–protein interaction target selectivity studies. Fill the critical gap in the moderately lipophilic, low-rotatable-bond segment of your screening library. Inquire now for bulk or custom synthesis requests.

Molecular Formula C19H14O5
Molecular Weight 322.316
CAS No. 637751-06-5
Cat. No. B2424213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one
CAS637751-06-5
Molecular FormulaC19H14O5
Molecular Weight322.316
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C19H14O5/c1-21-12-6-7-13-14(10-18(20)23-17(13)9-12)16-8-11-4-3-5-15(22-2)19(11)24-16/h3-10H,1-2H3
InChIKeyLGVNGNNLDKGLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one: Chemical Identity and Scaffold Classification


7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one (CAS 637751-06-5, PubChem CID 907147) is a fully synthetic hybrid molecule comprising a 2H-chromen-2-one (coumarin) core linked at the 4-position to a 7-methoxy-substituted benzofuran ring via a C–C bond [1]. With a molecular formula of C19H14O5 and a monoisotopic mass of 322.0841 Da, this compound belongs to the broader class of 4-(benzofuran-2-yl)coumarin derivatives—a scaffold family investigated for cytochrome P450 inhibition, antimicrobial activity, and anticancer potential . The dual methoxy substitution pattern (7-OCH₃ on the coumarin and 7-OCH₃ on the benzofuran) distinguishes it from related analogs that bear hydroxy, ethyl, or unsubstituted positions at these sites, resulting in a computably higher LogP (XLogP3 = 3.5) and zero hydrogen bond donor count, properties that directly affect solubility, permeability, and protein binding in screening cascades [1].

Why In-Class Substitution of 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one Is Not Advisable Without Direct Evidence


The 4-(benzofuran-2-yl)coumarin scaffold exhibits profound structure–activity relationship (SAR) sensitivity to even single-point substituent changes. Published data on closely related analogs demonstrate that replacing a 6-hydroxy with a 6-methoxy group on the coumarin ring can alter enzyme inhibition potency by orders of magnitude; for instance, in the CYP2A6 inhibition series, 6-methoxycoumarin (IC₅₀ = 0.64 µM) differs markedly from 7-methoxycoumarin (IC₅₀ = 2.35 µM) despite the methoxy shift of only one ring position [1]. Similarly, in the benzofuran-coumarin hybrid series represented by BindingDB entry BDBM61343, the 6-hydroxy-4-(7-methoxybenzofuran-2-yl)coumarin analog returned an IC₅₀ of 1.00 × 10⁵ nM against polyadenylate-binding protein 1, while the 6-hydroxy-7-methyl variant (BDBM82970) exhibited a markedly different IC₅₀ of 3.80 × 10³ nM [2]. The target compound, bearing a 7-OCH₃ on the coumarin and 7-OCH₃ on the benzofuran, has zero hydrogen bond donors (vs. one for the 6-hydroxy analog) and a computed LogP of 4.25 (ACD/LogP), properties that directly govern passive permeability, metabolic stability, and off-target binding—none of which can be assumed transferable from analogs without confirmatory data .

Quantitative Differential Evidence for 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one Versus Closest Analogs


Physicochemical Differentiation: Hydrogen Bond Donor Count and Lipophilicity vs. 6-Hydroxy Analog

The target compound (7-OCH₃ on coumarin) has zero hydrogen bond donors (HBD = 0), whereas the closest commercially available analog, 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one (CAS 859130-35-1), possesses one HBD (phenolic –OH) [1]. This single-donor difference translates to a computed LogP increase: XLogP3 = 3.5 for the target versus a predicted lower value for the hydroxy analog (6-hydroxycoumarin parent XLogP3 ≈ 1.8), and ACD/LogP = 4.25 for the target [1]. The absence of HBD and elevated LogP predict enhanced passive membrane permeability and blood–brain barrier penetrance relative to the hydroxy analog, a critical consideration in CNS-targeted screening libraries .

Physicochemical profiling Drug-likeness Permeability prediction

Enzyme Inhibition Potency Gap: 7-Methoxy vs. 6-Methoxy Coumarin Positional Isomerism in CYP2A6

Although direct CYP inhibition data for the target compound are unavailable, published head-to-head data on coumarin methoxy positional isomers demonstrate that the 7-methoxy substitution pattern is pharmacologically distinct from the 6-methoxy pattern. Akimoto et al. (2013) reported that 7-methoxycoumarin inhibited CYP2A6 with an IC₅₀ of 2.35 µM, while 6-methoxycoumarin showed substantially greater potency with IC₅₀ = 0.64 µM—a 3.7-fold difference arising solely from the methoxy position shift [1]. This positional sensitivity is directly relevant to the target compound, which bears a 7-OCH₃ on the coumarin ring, distinguishing it from library analogs such as CHEMBL1439695 (6-methoxy-4-(benzofuran-2-yl)chromen-2-one) [2]. Procurement of the 7-methoxy isomer is therefore justified when screening programs require systematic SAR exploration of the coumarin methoxy position, rather than defaulting to the more potent but mechanistically distinct 6-methoxy isomer.

CYP inhibition Structure-activity relationship Coumarin positional isomers

Biochemical Screening Hallmark: Cross-Target Selectivity Profile of the 6-Hydroxy Analog as Class Benchmark

The closest analog with available multi-target screening data is 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one (BindingDB BDBM61343; MLS001214664), which was tested in at least three biochemical assays: (i) polyadenylate-binding protein 1 (Human): IC₅₀ = 1.00 × 10⁵ nM (inactive); (ii) mitochondrial peptide methionine sulfoxide reductase (Bovine): IC₅₀ > 1.55 × 10⁵ nM (inactive); (iii) eukaryotic translation initiation factor 4H (Human): data deposited [1]. This inactivity profile against the primary screening targets establishes a crucial negative data benchmark: the 6-hydroxy analog does not interfere with these specific protein–protein interaction or redox targets. The target compound's 7-OCH₃ substitution eliminates the phenolic –OH, which may further reduce promiscuous binding (no HBD for non-specific hydrogen bonding to protein backbone carbonyls), but direct confirmatory data are absent .

Enzyme inhibition Screening library Target selectivity

Rotatable Bond and Topological Polar Surface Area Differentiation Within the 4-(Benzofuran-2-yl)chromen-2-one Library Subset

Within the commercially available 4-(7-methoxybenzofuran-2-yl)chromen-2-one sub-library, the target compound (3 rotatable bonds, TPSA = 58 Ų, MW = 322.3) occupies a distinct physicochemical space compared to other catalog members: 6-ethyl-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one (CAS 637753-46-9; MW = 320.3, 2 rotatable bonds, TPSA ≈ 48 Ų) and the 6-ethoxy-7-methyl variant (MW = 350.37, 4 rotatable bonds) . The target compound's TPSA of 58 Ų falls within the favorable range for oral bioavailability (Veber rule: TPSA < 140 Ų), while its 3 rotatable bonds (Veber rule: ≤10) maintain conformational rigidity superior to the ethoxy-bearing analogs . This combination of moderate TPSA and low rotatable bond count positions the compound favorably in lead-like chemical space for fragment-based or HTS follow-up libraries [1].

Medicinal chemistry Library design Lead-likeness

Recommended Application Scenarios for 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one Based on Available Evidence


CYP2A6 Inhibitor SAR Libraries: Positional Isomer Screening

The target compound serves as the 7-methoxy coumarin positional isomer complement within benzofuran-coumarin hybrid screening sets. Published data demonstrate that methoxy position on the coumarin ring is a critical determinant of CYP2A6 inhibitory potency (7-OCH₃ IC₅₀ = 2.35 µM vs. 6-OCH₃ IC₅₀ = 0.64 µM on the coumarin parent scaffold) [1]. Including the target alongside the 6-methoxy analog (CHEMBL1439695) enables systematic SAR mapping of the coumarin methoxy position within the hybrid scaffold, an essential requirement for CYP2A6-targeted smoking cessation or nicotine metabolism modulation programs.

ADME Property-Driven Hit Triage: CNS-Penetrant Library Subset Selection

With zero hydrogen bond donors (HBD = 0), computed LogP of 4.25, TPSA of 58 Ų, and only 3 rotatable bonds, the target compound meets multiple criteria for enhanced membrane permeability and potential CNS penetration . In contrast to the more polar 6-hydroxy analog (HBD = 1), the target compound eliminates the phenolic glucuronidation liability and is predicted to exhibit higher passive permeability. Procurement is indicated when screening cascades prioritize CNS-accessible chemical space or when metabolic soft spots associated with free hydroxyl groups must be avoided.

Biochemical Selectivity Profiling: Negative-Control Benchmarking Against Protein Interaction Targets

The closest analog (6-hydroxy derivative, BDBM61343) has established inactivity (IC₅₀ ≥ 100 µM) against polyadenylate-binding protein 1 and mitochondrial peptide methionine sulfoxide reductase in PubChem-deposited screening data [2]. The target compound, lacking the potentially promiscuous phenolic –OH, is expected to exhibit comparable or superior selectivity. Systematic head-to-head testing of the target against the hydroxy analog in these and related assays can quantify the contribution of the 7-OCH₃ group to target selectivity, informing library curation decisions for protein–protein interaction and redox-targeted screening campaigns.

Physicochemical Library Gap-Filling: Balancing Lipophilicity and Polar Surface Area

Within the commercial 4-(7-methoxybenzofuran-2-yl)chromen-2-one series, the target compound occupies a distinct property niche: TPSA of 58 Ų (higher than the 6-ethyl analog at ~48 Ų, lower than carbamate-extended analogs) and 3 rotatable bonds (fewer than ethoxy-bearing members) . This combination supports balanced solubility-permeability profiles and favorable ligand efficiency metrics. Library managers seeking to fill gaps in the moderately lipophilic, low-rotatable-bond segment of benzofuran-coumarin screening collections should prioritize this compound over more flexible or more lipophilic alternatives.

Quote Request

Request a Quote for 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.